Superior SARS-CoV-2 Mpro Binding
In a molecular docking study evaluating phytochemicals against the SARS-CoV-2 main protease (Mpro), Somniferine exhibited a binding energy of -9.62 kcal/mol, which was significantly stronger than the -8.10 kcal/mol observed for Tinocordiside from Tinospora cordifolia [1]. This superior in silico binding energy suggests a stronger predicted interaction with the viral protease [1].
| Evidence Dimension | Binding Energy to SARS-CoV-2 Mpro (in silico) |
|---|---|
| Target Compound Data | -9.62 kcal/mol |
| Comparator Or Baseline | Tinocordiside: -8.10 kcal/mol |
| Quantified Difference | 1.52 kcal/mol stronger binding (more negative ΔG) |
| Conditions | Molecular docking (AutoDock Vina) using SARS-CoV-2 Mpro (PDB: 6LU7) as the target protein. |
Why This Matters
This quantitative difference positions Somniferine as a preferred starting point for research into novel Mpro inhibitors, especially in projects requiring a strong baseline in silico binding profile.
- [1] Pandey S, et al. Targeting COVID-19 (SARS-CoV-2) main protease through active phytochemicals of ayurvedic medicinal plants - Withania somnifera (Ashwagandha), Tinospora cordifolia (Giloy) and Ocimum sanctum (Tulsi) - a molecular docking study. J Biomol Struct Dyn. 2022;40(1):190-203. View Source
